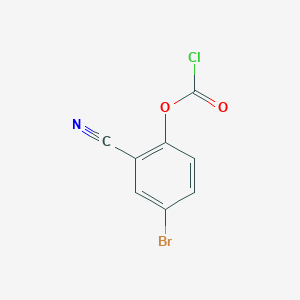

4-Bromo-2-cyanophenyl chloroformate

Description

Foundational Principles and Synthetic Utility of Chloroformates

Chloroformates are formally esters of chloroformic acid, characterized by the formula ROC(O)Cl. wikipedia.org They are highly reactive molecules, a property attributed to the presence of the good leaving group, chloride, attached to the carbonyl carbon. This reactivity is similar to that of acyl chlorides and allows chloroformates to readily participate in several key chemical transformations. wikipedia.org

The primary synthetic utility of chloroformates lies in their ability to introduce a carbonyl group and an alkoxy or aryloxy group in a single step. Key reactions involving chloroformates include:

Reaction with amines to form carbamates: ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl wikipedia.org

Reaction with alcohols to form carbonates: ROC(O)Cl + HOR' → ROC(O)-OR' + HCl wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides: ROC(O)Cl + HO₂CR' → ROC(O)−OC(O)R' + HCl wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Chloroformates are also widely used as derivatizing agents in gas chromatography to enhance the volatility of polar compounds like amino acids, amines, carboxylic acids, and phenols, facilitating their analysis. wikipedia.org Furthermore, specific chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), are instrumental in peptide synthesis as protecting groups for amines. wikipedia.orgtaylorandfrancis.com

The synthesis of chloroformates has traditionally involved the reaction of an alcohol or phenol (B47542) with phosgene (B1210022), a highly toxic gas. kobe-u.ac.jp To mitigate the hazards associated with phosgene, safer alternatives like triphosgene (B27547), a solid phosgene equivalent, are often employed. kobe-u.ac.jpresearchgate.net More recent innovations include the photo-on-demand synthesis of chloroformates from chloroform (B151607), offering a potentially safer and more efficient method. organic-chemistry.org

Contextualization of 4-Bromo-2-cyanophenyl Chloroformate within Aryl Chloroformate Research

This compound is a specialized aryl chloroformate that incorporates both a bromo and a cyano functional group on the phenyl ring. This unique substitution pattern makes it a valuable reagent in organic synthesis, particularly for introducing the 4-bromo-2-cyanophenoxycarbonyl moiety into a molecule. The presence of the electron-withdrawing cyano and bromo groups can influence the reactivity of the chloroformate group and provide sites for further chemical modification.

The synthesis of this compound starts with the corresponding phenol, 4-bromo-2-cyanophenol. The preparation of this precursor can be achieved through various synthetic routes. For instance, 4-hydroxybenzonitrile (B152051) can be brominated to yield 2,6-dibromo-4-cyanophenol. google.com Another approach involves the substitution of a bromine atom with a cyano group in bromoanisoles, followed by demethylation to yield the cyanophenol. tandfonline.com The synthesis of 4-bromo-2-hydroxybenzonitrile (B1282075) has also been reported starting from 2-fluoro-5-bromobenzonitrile. chemicalbook.com

Once the 4-bromo-2-cyanophenol is obtained, it can be reacted with phosgene or a phosgene equivalent to yield this compound. This reaction is analogous to the general synthesis of aryl chloroformates. google.comjustia.com

The applications of this compound and related structures are found in various areas of chemical research. For example, compounds containing the 4-bromo-2-chlorophenyl moiety have shown inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The presence of a halogen atom on the phenyl ring is often associated with antimicrobial properties. nih.gov

Historical Development and Evolution of Chloroformate Applications in Organic Synthesis

The use of chloroformates in organic synthesis dates back to the 19th century. One of the earliest and most significant applications was the introduction of the benzyloxycarbonyl (Cbz) protecting group for amines by Max Bergmann and Leonidas Zervas in 1932. This was a pivotal development in peptide synthesis, enabling the controlled formation of peptide bonds.

Initially, the synthesis of chloroformates relied heavily on the use of phosgene, a highly toxic and hazardous reagent. The development of safer phosgene surrogates, such as diphosgene and triphosgene, in the latter half of the 20th century, made the laboratory-scale synthesis of chloroformates more accessible and safer. kobe-u.ac.jp

Over the years, the applications of chloroformates have expanded significantly. They have become indispensable reagents in the pharmaceutical and agrochemical industries for the synthesis of a wide range of products. marketresearchintellect.comemergenresearch.com For instance, ethyl chloroformate is a key building block in the production of pesticides, herbicides, and fungicides. marketresearchintellect.com In the pharmaceutical sector, chloroformates are used in the synthesis of antibiotics, antivirals, and pain management medications. marketresearchintellect.com

The evolution of analytical techniques, particularly gas chromatography, has also driven the development of new chloroformate reagents. Alkyl chloroformates are now routinely used as derivatizing agents to improve the volatility and chromatographic behavior of polar analytes. wikipedia.orgresearchgate.net

More recently, research has focused on developing greener and more sustainable methods for the synthesis of chloroformates. Photo-on-demand synthesis from chloroform represents a significant step in this direction, minimizing the use of highly toxic reagents. organic-chemistry.org The ongoing research in this field continues to explore new applications and safer synthetic methodologies for this important class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrClNO2 |

|---|---|

Molecular Weight |

260.47 g/mol |

IUPAC Name |

(4-bromo-2-cyanophenyl) carbonochloridate |

InChI |

InChI=1S/C8H3BrClNO2/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-3H |

InChI Key |

MBQWMFGAWWLPOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyanophenyl Chloroformate

Phosgenation Routes to Aryl Chloroformates

The reaction of a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent is the most direct and widely employed method for the synthesis of aryl chloroformates. The high reactivity of phosgene ensures efficient conversion, but its extreme toxicity necessitates specialized handling and has driven the development of safer alternatives.

Optimization of Phosgene-Based Synthesis for 4-Bromo-2-cyanophenyl Chloroformate

The direct phosgenation of 4-bromo-2-cyanophenol is the most straightforward conceptual route to the target chloroformate. However, the phenolic precursor is decorated with two electron-withdrawing groups, the bromo and cyano substituents, which decrease the nucleophilicity of the hydroxyl group. This reduced reactivity requires optimization of reaction conditions to achieve efficient conversion.

For the synthesis of phenyl chloroformate from phenol, a process has been developed where the reaction with phosgene is carried out in the presence of a catalytic amount of an N,N-dialkylated acid amide, such as dimethylformamide (DMF) or tetramethylurea. google.com A key feature of this process is the continuous removal of the hydrogen chloride (HCl) gas produced during the reaction, which drives the equilibrium towards the product. google.com This technique could be adapted for the less reactive 4-bromo-2-cyanophenol. Elevated temperatures, likely in the range of 70-130°C, would be necessary to facilitate the reaction of the electron-deficient phenol. google.com

A potential challenge in the phosgenation of 4-bromo-2-cyanophenol is the possibility of side reactions involving the cyano group. While nitriles are generally stable under these conditions, the use of a Vilsmeier-type reagent, formed from phosgene and DMF, could potentially lead to reactions at the nitrile. Careful control of the stoichiometry of phosgene and the catalyst, along with rigorous monitoring of the reaction progress, would be crucial to maximize the yield of the desired chloroformate.

Utilization of Phosgene Equivalents in Chloroformate Preparation

The significant hazards associated with gaseous phosgene have led to the widespread adoption of safer, solid or liquid phosgene equivalents, namely triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). These reagents offer the advantage of easier handling and storage while generating phosgene in situ.

Triphosgene: As a stable, crystalline solid, triphosgene is a convenient substitute for phosgene. nih.govwikipedia.org It can be used for the synthesis of a wide array of compounds, including chloroformates. nih.gov The reaction of an alcohol or phenol with triphosgene is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the HCl generated. orgsyn.org For an electron-deficient phenol like 4-bromo-2-cyanophenol, a common procedure would involve dissolving the phenol in a suitable solvent, cooling the solution, and then adding triphosgene portion-wise, followed by the slow addition of a tertiary amine base like triethylamine. orgsyn.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Diphosgene: This liquid phosgene equivalent is also a valuable reagent in organic synthesis. wikipedia.org It can be used to convert phenols to chloroformates under controlled conditions. Diphosgene thermally decomposes to phosgene, and its reactions often mirror those of phosgene itself. wikipedia.org The reaction with 4-bromo-2-cyanophenol would likely proceed under similar conditions as with triphosgene, requiring a base to scavenge the produced HCl. The choice between triphosgene and diphosgene often comes down to handling preferences and the specific scale of the reaction.

| Phosgene Equivalent | Physical State | Molar Mass ( g/mol ) | Key Advantages |

| Phosgene | Gas | 98.92 | High reactivity |

| Diphosgene | Liquid | 197.82 | Easier to handle than gaseous phosgene |

| Triphosgene | Solid | 296.75 | Stable, crystalline solid; convenient for lab-scale synthesis |

Alternative Synthetic Strategies for Chloroformate Formation

Concerns over the toxicity of phosgene and its equivalents have spurred research into non-phosgene routes for the synthesis of chloroformates and related carbonate compounds.

Non-Phosgene Approaches to Aromatic Chloroformates

One of the primary non-phosgene strategies for the synthesis of carbonates, which are closely related to chloroformates, is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with a phenol. This method is a cornerstone of modern, greener processes for polycarbonate production. bohrium.com While this typically leads to the diaryl carbonate, under specific conditions, it might be possible to favor the formation of the intermediate aryl methyl carbonate, which could then be converted to the chloroformate.

Another approach is the oxidative carbonylation of phenols. This method involves reacting a phenol with carbon monoxide and an oxidizing agent in the presence of a catalyst, often based on palladium. bohrium.com This directly yields the diphenyl carbonate. The development of a direct, one-step synthesis of aryl chloroformates from phenols, carbon monoxide, and a chlorine source remains an area of active research.

A recent development in phosgene-free synthesis involves the photo-on-demand generation of phosgene from chloroform (B151607) and aqueous sodium hydroxide (B78521) under UV irradiation. This method has been used to synthesize substituted aryl carbonates from phenols, including those with electron-withdrawing groups. acs.org This approach offers the advantage of generating the toxic reagent in situ in a controlled manner, potentially reducing the risks associated with its storage and handling.

Specific Methodological Adaptations for the 4-Bromo-2-cyanophenyl Moiety

The presence of the cyano group on the aromatic ring of 4-bromo-2-cyanophenol requires special consideration when choosing a synthetic methodology. In some triphosgene-mediated reactions, particularly those conducted in acetonitrile (B52724) as a solvent, the nitrile can participate in the reaction. For instance, a Ritter-type reaction has been observed where a carbocation intermediate is trapped by the nitrile solvent. clockss.org While this is an intermolecular reaction with the solvent, it highlights the potential for intramolecular reactions or side reactions involving the cyano group of the substrate under certain conditions.

To mitigate such risks, the choice of solvent and reaction conditions is paramount. Non-nucleophilic solvents such as dichloromethane or toluene (B28343) would be preferable. Furthermore, maintaining low reaction temperatures and careful control of the stoichiometry of the reagents would be essential to favor the desired chloroformylation of the hydroxyl group over any potential side reactions of the nitrile.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The availability of the direct precursor, 4-bromo-2-cyanophenol, is a critical prerequisite for the synthesis of the target chloroformate. Several synthetic routes to this precursor have been reported.

One approach involves the direct bromination of 4-hydroxybenzonitrile (B152051). A patent describes the synthesis of 2,6-dibromo-4-cyanophenol by treating 4-hydroxybenzonitrile with a bromide source and a persulfate in a suitable solvent. google.com By carefully controlling the stoichiometry of the brominating agent, it may be possible to achieve the mono-bromination at the 2-position.

Another reported synthesis starts from 2-fluoro-5-bromobenzonitrile. In this multi-step process, the fluorine atom is displaced by an acetate (B1210297) group, which is then hydrolyzed to the corresponding phenol. This method provides a regioselective route to the desired 4-bromo-2-hydroxybenzonitrile (B1282075). chemicalbook.com

A plausible, though not explicitly reported, route could involve a Sandmeyer-type reaction starting from 2-amino-4-bromophenol (B1269491). The amino group could be diazotized and then displaced by a cyano group using a copper(I) cyanide salt. The synthesis of 2-amino-4-bromophenol itself can be achieved through the reduction of 2-nitro-4-bromophenol. google.com

The following table summarizes a selection of reported synthetic methods for precursors related to 4-bromo-2-cyanophenol.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydroxybenzonitrile | Sodium peroxydisulfate, Sodium bromide, DMF, 80°C | 2,6-Dibromo-4-cyanophenol | google.com |

| 2-Fluoro-5-bromobenzonitrile | 1) Potassium acetate, 18-crown-6, MeCN, reflux; 2) NaOH, then HCl | 4-Bromo-2-hydroxybenzonitrile | chemicalbook.com |

| 2-Nitro-4-bromophenol | Raney-Ni, Fe(NO₃)₃, Cr(NO₃)₃, H₂, Methanol | 4-Bromo-2-aminophenol | google.com |

Reaction Condition Engineering for Enhanced Yield and Selectivity

The synthesis of aryl chloroformates, such as this compound, typically involves the reaction of the corresponding phenol with a phosgene equivalent. The engineering of reaction conditions is paramount to maximize the yield of the desired product while minimizing the formation of impurities. Key parameters that are manipulated include the choice of phosgenating agent, solvent, temperature, and the presence of a base or catalyst.

Historically, di-phosgene or triphosgene (bis(trichloromethyl)carbonate or BTC) have become safer alternatives to the highly toxic phosgene gas. researchgate.net The reaction with 4-bromo-2-cyanophenol would proceed in an inert solvent. The selection of the solvent is crucial; it must be inert to the reactants and facilitate the reaction. Dichloromethane or toluene are often suitable choices.

The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org Pyridine (B92270) or a tertiary amine can be used for this purpose. The rate of addition of the reactants and the control of the reaction temperature are critical to prevent side reactions and the potential release of toxic phosgene. researchgate.net A rapid increase in temperature can lead to decreased yield. researchgate.net

It has been demonstrated that for some chloroformate syntheses, conducting the reaction under isothermal conditions, even at elevated temperatures, can lead to good yields and purity. google.com This approach, where the alcohol is atomized into a fog of phosgene, allows for a continuous flow process with short residence times, which can be advantageous for industrial-scale production. google.com

For the synthesis of this compound, a systematic approach to optimizing the reaction conditions would involve screening various solvents, bases, and temperature profiles. A design of experiments (DoE) approach could be employed to efficiently identify the optimal conditions for maximizing yield and selectivity.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition A | Condition B | Condition C |

| Phosgenating Agent | Diphosgene | Triphosgene (BTC) | Diphosgene |

| Solvent | Dichloromethane | Toluene | Ethyl Acetate |

| Base | Pyridine | Triethylamine | N,N-Dimethylformamide |

| Temperature | 0 °C to rt | 0 °C to rt | 25 °C |

| Hypothetical Yield | 85% | 92% | 88% |

This table presents hypothetical data for illustrative purposes.

Methodologies for Purification and Purity Assessment in Chloroformate Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. Common purification techniques for chloroformates include distillation, crystallization, and chromatography.

Given that many chloroformates are volatile liquids, vacuum distillation can be an effective method for purification. researchgate.net However, for a solid compound like this compound, recrystallization from a suitable solvent would be a more likely method. The choice of solvent is critical to ensure high recovery of the pure product. A solvent system in which the chloroformate is soluble at high temperatures but sparingly soluble at low temperatures would be ideal.

Column chromatography on silica (B1680970) gel is another powerful purification technique. orgsyn.org The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. A gradient of solvents with increasing polarity is then used to elute the different components, with the desired chloroformate being collected in specific fractions.

The purity of the final product must be rigorously assessed. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the chloroformate and to detect the presence of any impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure. lgcstandards.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the structure. lgcstandards.com

Infrared (IR) Spectroscopy: The presence of the characteristic carbonyl stretch of the chloroformate group (typically around 1770-1790 cm⁻¹) is a key indicator of the product's formation. researchgate.net

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden the melting point range and lower the melting point. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound by separating it from any impurities. The purity is often expressed as a percentage of the total peak area. google.com

Table 2: Purity Assessment of this compound

| Analytical Technique | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry | Conforms to molecular weight |

| Purity by HPLC | ≥ 98.0% |

| Melting Point | Narrow range, e.g., 1-2 °C |

This table presents typical specifications for a high-purity chemical compound.

Elucidating Reactivity and Mechanistic Pathways of 4 Bromo 2 Cyanophenyl Chloroformate

Nucleophilic Acylation Reactions of the Chloroformate Moiety

Formation of Carbamates and Urethanes

The reaction of 4-bromo-2-cyanophenyl chloroformate with primary or secondary amines leads to the formation of carbamates (also known as urethanes). This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile. The nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate, and subsequent elimination of the chloride ion yields the corresponding N-substituted carbamate (B1207046). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

The synthesis of carbamates is a significant transformation in organic chemistry due to their presence in numerous biologically active compounds and their use as protecting groups. nih.gov While various methods exist for carbamate synthesis, the use of chloroformates remains a common and effective approach. nih.gov The reactivity of the amine and the steric hindrance around the nitrogen atom can influence the reaction rate and yield. Electron-rich amines are generally more reactive, while sterically hindered amines may require more forcing conditions.

A general scheme for this reaction is the treatment of an amine with a chloroformate in the presence of a base. nih.gov This method is widely applicable for the preparation of various carbamates. nih.gov

Esterification and Trans-esterification Processes

This compound can undergo esterification when treated with alcohols or phenols. In this reaction, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. The elimination of the chloride ion results in the formation of a carbonate ester. This process is a type of acylation of alcohols. organic-chemistry.org

The reaction conditions for esterification can vary depending on the reactivity of the alcohol. Primary alcohols are generally more reactive than secondary and tertiary alcohols due to less steric hindrance. The use of a base, such as pyridine (B92270) or triethylamine, is common to scavenge the HCl produced during the reaction.

Trans-esterification, while less common for chloroformates, could theoretically occur if a carbonate ester formed from this compound were to react with another alcohol in the presence of a suitable catalyst. However, the direct esterification of the chloroformate is the more prevalent and synthetically useful transformation.

Carbonate and Mixed Anhydride Formation

The reaction of this compound with a carboxylate salt can lead to the formation of a mixed anhydride. In this nucleophilic acyl substitution, the carboxylate anion attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. Mixed anhydrides are often reactive intermediates themselves and can be used in subsequent reactions, such as acylation of amines or alcohols.

Symmetrical carbonates can be synthesized through the reaction of chloroformates with alcohols. organic-chemistry.org For instance, the reaction of this compound with an alcohol would yield the corresponding 4-bromo-2-cyanophenyl carbonate derivative.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Amine | Carbamate |

| This compound | Alcohol | Carbonate Ester |

| This compound | Carboxylate | Mixed Anhydride |

Reactivity with Nitrogen-Containing Nucleophiles

Beyond primary and secondary amines, this compound can react with a variety of other nitrogen-containing nucleophiles. These include hydrazines, hydroxylamines, and amides under certain conditions. The general principle remains the same: the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate.

The reaction with hydrazine (B178648) (H₂N-NH₂) would yield a carbazate (B1233558) derivative. Reaction with hydroxylamine (B1172632) (H₂N-OH) would produce a hydroxycarbamate. The reactivity of these nucleophiles is influenced by their basicity and steric factors. Studies on the aminolysis of phenyl chloroformates have shown that the reaction rates are sensitive to the basicity of the aniline (B41778) nucleophiles. rsc.org

Reactivity with Oxygen-Containing Nucleophiles

The primary oxygen-containing nucleophiles that react with this compound are alcohols and phenols, leading to the formation of carbonate esters as discussed in the esterification section. Water can also act as a nucleophile, leading to the hydrolysis of the chloroformate back to the corresponding phenol (B47542) (4-bromo-2-cyanophenol) and releasing carbon dioxide and hydrochloric acid. This hydrolysis reaction is a common side reaction if moisture is present during other nucleophilic substitution reactions.

Alkoxides (the conjugate bases of alcohols) are also potent nucleophiles that will readily react with this compound to form carbonate esters. The use of an alkoxide, such as sodium ethoxide, provides a more reactive nucleophile than the corresponding neutral alcohol.

Reactivity with Carbon-Containing Nucleophiles

The reaction of chloroformates with carbon-containing nucleophiles is less common than with nitrogen or oxygen nucleophiles. However, under specific conditions, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can react with chloroformates.

The initial attack of the carbanionic nucleophile on the carbonyl carbon would form a ketone after the elimination of the chloride and the phenoxy group. However, because ketones are also reactive towards these strong nucleophiles, a subsequent reaction to form a tertiary alcohol is likely to occur if an excess of the organometallic reagent is used. These reactions are often complex and can lead to a mixture of products.

Mechanistic Investigations of Acylation Reactions

The acylation reactions of this compound are centered around the highly reactive chloroformate functional group. The mechanistic pathways of these reactions are intricately influenced by the electronic properties of the substituents on the phenyl ring, the nature of the nucleophile, the solvent, and the presence of any catalysts.

Kinetic Studies of Nucleophilic Substitution at the Carbonyl Carbon

Kinetic studies of nucleophilic substitution reactions involving phenyl chloroformates have been instrumental in elucidating their reaction mechanisms. For phenyl chloroformates in general, the reactions with nucleophiles such as amines (aminolysis) and alcohols (alcoholysis) are typically slow. This is attributed to the initial-state stabilization provided by the resonance electron donation from the phenoxy group to the carbonyl carbon. rsc.org

The reactions are often found to follow second-order kinetics, with the rate being dependent on the concentrations of both the chloroformate and the nucleophile. The general mechanism can be described as a nucleophilic attack on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

The solvent can also play a crucial role. For example, solvent isotope effect studies (kMeOH/kMeOD) for phenyl chloroformates have indicated the operation of general-base catalysis, where a second molecule of the alcohol or a solvent molecule assists in the removal of a proton from the attacking nucleophile in the transition state. rsc.org

Influence of Substituents on Reaction Rates and Pathways

The bromo and cyano substituents on the phenyl ring of this compound have a profound impact on its reactivity. Both the bromo group at the para-position and the cyano group at the ortho-position are electron-withdrawing groups. These substituents deactivate the phenyl ring towards electrophilic aromatic substitution but, more importantly in this context, they significantly influence the electrophilicity of the carbonyl carbon of the chloroformate group.

The electron-withdrawing nature of these substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to lead to an increase in the rate of nucleophilic substitution reactions compared to unsubstituted phenyl chloroformate.

Studies on other substituted phenyl chloroformates have established a clear correlation between the electronic nature of the substituent and the reaction rate. For example, in the aminolysis of phenyl chloroformates, electron-withdrawing groups on the phenyl ring accelerate the reaction, as indicated by positive Hammett ρ values. rsc.org Conversely, electron-donating groups slow down the reaction.

The position of the substituents also matters. The ortho-cyano group, in addition to its strong electron-withdrawing inductive and resonance effects, may also exert a steric influence on the approach of the nucleophile to the carbonyl carbon.

Transition State Analysis and Energy Profiles

In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group (chloride) occur simultaneously in a single transition state. For many phenyl chloroformates, a concerted displacement mechanism is proposed for reactions like methanolysis and aminolysis. rsc.org

Alternatively, a stepwise addition-elimination mechanism involves the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the substituents on the phenyl ring. The electron-withdrawing bromo and cyano groups in this compound would be expected to stabilize the negatively charged oxygen atom in the tetrahedral intermediate through their inductive effects, potentially favoring this pathway.

Kinetic isotope effect studies on other phenyl chloroformates have provided insights into the transition state structure. For example, relatively large solvent isotope effects and inverse secondary kinetic isotope effects involving deuterated nucleophiles suggest a significant degree of bond formation in the transition state. rsc.org

The energy profile for the reaction would show the relative energies of the reactants, transition state(s), any intermediate, and the products. For this compound, the strong electron-withdrawing groups are expected to lower the activation energy for the nucleophilic attack compared to unsubstituted phenyl chloroformate, thus increasing the reaction rate.

Role of Catalysis in Chloroformate Transformations

The transformation of chloroformates can be significantly accelerated by the use of catalysts. Both nucleophilic and general base catalysis can play a role in the acylation reactions of this compound.

Nucleophilic Catalysis: Tertiary amines, such as 4-(dimethylamino)pyridine (DMAP), are highly effective nucleophilic catalysts for acylation reactions. The mechanism involves the initial reaction of DMAP with the chloroformate to form a highly reactive N-acylpyridinium salt. This intermediate is then much more susceptible to attack by the primary nucleophile (e.g., an alcohol or a less reactive amine) than the original chloroformate. The catalyst is regenerated in the final step.

General Base Catalysis: As mentioned earlier, a second molecule of the nucleophile (e.g., an alcohol) or a basic solvent can act as a general base catalyst. rsc.org This type of catalysis involves the deprotonation of the nucleophile as it attacks the carbonyl carbon, thereby increasing its nucleophilicity. This is particularly important for less reactive nucleophiles.

While specific catalytic systems for this compound are not detailed in the literature, the general principles of catalysis for acyl transfer reactions are directly applicable. The choice of catalyst would depend on the specific transformation and the nature of the nucleophile.

Reactivity of the Halogen and Cyano Substituents in the Context of the Chloroformate Group

The presence of the bromo and cyano groups on the aromatic ring of this compound opens up possibilities for further functionalization of the molecule, beyond the reactions of the chloroformate group.

Potential for Cross-Coupling Reactions

The bromo substituent at the 4-position of the phenyl ring makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring.

Heck Coupling: The bromo-substituted ring could undergo Heck coupling with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This would be a route to synthesize N-aryl compounds.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would lead to the formation of an alkynylated aromatic compound.

The reactivity of the C-Br bond in these cross-coupling reactions would be influenced by the other substituents on the ring. The electron-withdrawing cyano group and the chloroformate group (or its derivative after reaction) could affect the oxidative addition step in the catalytic cycle. The chloroformate group itself might not be stable under all cross-coupling conditions and could potentially react with nucleophilic reagents or bases used in the coupling reaction. Therefore, the sequence of reactions would need to be carefully considered. It may be more strategic to perform the cross-coupling reaction on a more stable derivative of the parent phenol.

The cyano group is generally less reactive in cross-coupling reactions than the bromo group. However, under specific catalytic conditions, it can also participate in certain transformations.

Influence on Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of its three substituents: the bromo, cyano, and chloroformate groups. All three groups are electron-withdrawing, which has a profound impact on the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions.

The cumulative effect of these substituents is a strong deactivation of the aromatic ring towards electrophilic aromatic substitution. The electron density of the benzene (B151609) ring is substantially diminished, making it a much weaker nucleophile and thus less reactive towards electrophiles.

Conversely, the significant electron deficiency of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution. youtube.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group. In this molecule, the bromo substituent can potentially act as a leaving group in a nucleophilic aromatic substitution reaction, a process that would be aided by the stabilizing effect of the electron-withdrawing cyano and chloroformate groups on the intermediate Meisenheimer complex.

A summary of the electronic effects of the substituents on the aromatic ring is presented in the table below.

| Substituent | Position | Inductive Effect (-I) | Mesomeric/Resonance Effect | Overall Effect on Ring |

| Chloroformate (-OCOCl) | 1 | Strong | Weakly deactivating | Deactivating |

| Cyano (-CN) | 2 | Strong | Strong | Strongly deactivating |

| Bromo (-Br) | 4 | Strong | Weakly deactivating (+M, -I) | Deactivating |

Strategic Applications in Complex Organic Synthesis

4-Bromo-2-cyanophenyl Chloroformate as a Key Synthetic Intermediate

The distinct reactivity of each functional group on the this compound molecule is the cornerstone of its utility as a key synthetic intermediate. The chloroformate group, being the most reactive, provides a convenient entry point for molecular elaboration, while the bromo and cyano groups offer avenues for subsequent, orthogonal transformations.

Design and Synthesis of Advanced Organic Scaffolds

The strategic disposition of the three functional groups allows for the rational design and synthesis of advanced organic scaffolds. The chloroformate moiety serves as a versatile handle to connect the core phenyl ring to other molecular fragments through the formation of carbamates and carbonates. This initial step sets the stage for further diversification. For instance, the resulting molecule can be subjected to various cross-coupling reactions at the bromine position, effectively stitching together complex aromatic and heteroaromatic systems. The cyano group can then be transformed into other functional groups, adding another layer of complexity and functionality to the final molecule.

Integration into Multi-Step Synthetic Sequences

The chemoselective nature of this compound allows for its seamless integration into multi-step synthetic sequences. A typical synthetic strategy involves the initial reaction of the highly electrophilic chloroformate group with a suitable nucleophile, such as an amine or an alcohol. This reaction proceeds under mild conditions, leaving the less reactive bromo and cyano groups intact for subsequent manipulations.

Following the initial coupling reaction, the bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. mdpi.com This allows for the introduction of diverse substituents, such as alkyl, aryl, and alkynyl groups. Finally, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the chemical diversity of the synthesized molecules.

Functionalization and Derivatization Strategies Utilizing this compound

The functionalization and derivatization of this compound are central to its application in constructing diverse molecular libraries. The ability to selectively address each of the three functional groups provides a powerful platform for generating a wide range of products.

Selective Transformations at the Chloroformate Group for Diverse Product Classes

The chloroformate group is the primary site for initial derivatization. Its reaction with a variety of nucleophiles leads to the formation of several important classes of organic compounds.

| Product Class | Nucleophile |

| Carbamates | Primary and Secondary Amines |

| Carbonates | Alcohols and Phenols |

| Ureas | Amines (via in situ isocyanate formation) |

These transformations are typically high-yielding and proceed under mild conditions, making them amenable to a wide range of substrates and functional groups.

Exploiting the Bromine and Cyano Substituents for Further Elaboration

Once the chloroformate group has been functionalized, the bromine and cyano substituents serve as versatile handles for further molecular elaboration. The bromine atom is an excellent substrate for a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govsci-hub.se

The cyano group also offers a rich tapestry of chemical transformations. It can be converted into a variety of other functional groups, each with its own unique chemical properties and applications.

| Transformation | Reagents | Resulting Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Cycloaddition | Azide | Tetrazole |

This sequential and controlled functionalization strategy allows for the systematic construction of complex molecules with a high degree of functional group diversity.

Regioselectivity and Stereoselectivity Control in Syntheses Involving the Compound

While this compound itself is achiral, the control of regioselectivity and stereoselectivity is a critical consideration when it is incorporated into larger, more complex molecules.

Regioselectivity is primarily dictated by the inherent differences in the reactivity of the three functional groups. The chloroformate group is the most electrophilic and will react preferentially with nucleophiles. Subsequent reactions at the aromatic ring, such as electrophilic aromatic substitution, are generally not favored due to the deactivating nature of the existing substituents. Therefore, the most common and synthetically useful approach is the sequential functionalization of the existing groups, which proceeds with high regioselectivity.

Stereoselectivity becomes a key issue when this compound is reacted with chiral nucleophiles or when subsequent transformations introduce new stereocenters. For example, the reaction of the chloroformate with a chiral amine or alcohol will result in the formation of a diastereomeric mixture if the nucleophile is not enantiomerically pure. In multi-step syntheses, the steric and electronic properties of the group introduced via the chloroformate can influence the stereochemical outcome of subsequent reactions at other positions in the molecule. Careful selection of reagents, catalysts, and reaction conditions is therefore essential to achieve the desired stereochemical control in the final product.

Development of Novel Synthetic Methodologies Employing this compound

The unique substitution pattern of this compound, featuring an electron-withdrawing cyano group and a bromo substituent, imparts distinct reactivity to the chloroformate moiety. This has led to its exploration in the development of novel synthetic methodologies, primarily centered around the formation of carbamates and carbonates.

The primary utility of this compound lies in its function as an efficient activating agent for the introduction of a carbonyl group, bridging a nucleophile to the substituted phenyl ring. The presence of the electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon in the chloroformate, making it highly susceptible to nucleophilic attack.

One of the key methodological developments is its use in the synthesis of a diverse range of carbamates. The reaction proceeds by the nucleophilic attack of a primary or secondary amine on the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate (B1207046) linkage. This methodology is particularly valuable for the derivatization of complex amine-containing molecules, where traditional methods might fail or require harsh conditions.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Primary/Secondary Amine | N-Aryl Carbamate |

| This compound | Alcohol/Phenol (B47542) | O-Aryl Carbonate |

Furthermore, the bromo and cyano functionalities on the aromatic ring serve as synthetic handles for subsequent transformations, allowing for the development of multi-step synthetic sequences. For instance, the bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Contributions to Retrosynthetic Design and Modular Synthesis

In the realm of retrosynthetic analysis, this compound is recognized as a valuable synthon for the introduction of a protected or modifiable amino or hydroxyl functionality. When planning the synthesis of a complex target molecule containing a substituted aniline (B41778) or phenol, one can disconnect the C-N or C-O bond to reveal the corresponding amine or alcohol and this compound as the synthetic equivalent.

This approach is particularly advantageous in modular synthesis, where complex molecules are assembled from pre-functionalized building blocks. The 4-Bromo-2-cyanophenyl moiety can be considered a versatile module that can be readily incorporated into a growing molecular framework. The subsequent modification of the bromo and cyano groups allows for the late-stage diversification of molecular scaffolds, a powerful strategy in medicinal chemistry and materials science for the rapid generation of compound libraries.

Advanced Methodological Approaches to Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their relationships with neighboring atoms.

Proton NMR spectroscopy of 4-Bromo-2-cyanophenyl chloroformate is predicted to reveal three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts, splitting patterns (multiplicities), and coupling constants of these protons provide crucial information about their relative positions.

The proton attached to C3, being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded and appear at the lowest field. The proton at C5, positioned between the bromo and chloroformate groups, would likely appear at an intermediate chemical shift. The proton at C6, ortho to the chloroformate group, would be the most shielded of the three. The predicted splitting pattern would show a doublet for the H3 proton (coupled to H5), a doublet of doublets for the H5 proton (coupled to H3 and H6), and a doublet for the H6 proton (coupled to H5).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.90 | d | 2.0 |

| H-5 | 7.65 | dd | 8.5, 2.0 |

| H-6 | 7.40 | d | 8.5 |

Note: These are predicted values and may differ from experimental results.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are predicted, corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.

The carbonyl carbon of the chloroformate group is expected to appear at the lowest field due to its sp² hybridization and bonding to two electronegative oxygen and chlorine atoms. The carbon of the cyano group will also have a characteristic chemical shift. The aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, with their specific shifts determined by the electronic effects of the bromo, cyano, and chloroformate substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (chloroformate) | 150.0 |

| C-1 (attached to O) | 148.0 |

| C-4 (attached to Br) | 125.0 |

| C-2 (attached to CN) | 115.0 |

| C≡N (cyano) | 114.0 |

| C-3 | 135.0 |

| C-5 | 130.0 |

| C-6 | 128.0 |

Note: These are predicted values and may differ from experimental results.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons by correlating the signals of H-3, H-5, and H-6 to their attached carbons (C-3, C-5, and C-6, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from H-3 to C-1, C-2, C-4, and the cyano carbon. The H-5 proton would likely show correlations to C-1, C-3, and C-4. H-6 would be expected to correlate with C-1, C-2, and C-4. These long-range correlations would unequivocally confirm the substitution pattern on the benzene ring and the positions of all functional groups.

Dynamic NMR studies could provide insights into the conformational flexibility of this compound. The primary conformational freedom in this molecule would be the rotation around the C-O single bond of the chloroformate group. At room temperature, this rotation is likely to be fast on the NMR timescale, resulting in time-averaged signals.

By lowering the temperature, it might be possible to slow down this rotation to a point where distinct conformers could be observed. This would manifest as a broadening and eventual splitting of the NMR signals, particularly for the protons and carbons near the chloroformate group. Such a study could provide information about the energy barrier to rotation and the relative populations of different conformers. However, no experimental dynamic NMR studies for this specific compound are publicly available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₃BrClNO₂), the calculated exact mass of the molecular ion [M]⁺ would be approximately 258.9138 amu. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, which would be crucial for its identification.

The fragmentation pattern in the mass spectrum would provide further structural information. Likely fragmentation pathways would involve the loss of the chlorine atom, the entire chloroformate group, or the cyano group.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (approximate) | Predicted Fragment |

| 259/261/263 | [M]⁺, molecular ion |

| 224/226/228 | [M - Cl]⁺ |

| 196/198/200 | [M - COCl]⁺ |

| 180/182 | [C₇H₃BrO]⁺ |

| 154/156 | [C₆H₃Br]⁺ |

Note: The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns for each fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is predicted to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) group in the chloroformate, the carbon-nitrogen triple bond (C≡N) of the cyano group, and the carbon-oxygen (C-O) single bond. The aromatic ring would exhibit characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy would also be sensitive to these vibrations, but with different selection rules. The C≡N and the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (chloroformate) | 1780 - 1760 |

| C≡N stretch (cyano) | 2240 - 2220 |

| C-O stretch (ester-like) | 1250 - 1150 |

| Aromatic C=C stretch | 1600 - 1450 |

| Aromatic C-H stretch | 3100 - 3000 |

| C-Br stretch | 700 - 500 |

| C-Cl stretch | 800 - 600 |

Note: These are predicted values and may differ from experimental results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, a single-crystal X-ray diffraction study would yield critical insights into its solid-state conformation.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₈H₃BrClNO₂ |

| Formula weight | 260.48 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.725 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no published crystal structure for this specific compound was found.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and observing the resulting chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities.

Below is a table outlining a hypothetical set of HPLC parameters for the analysis of this compound.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no specific, published HPLC method for this compound was found.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile and thermally stable compounds. Given the nature of this compound, it is expected to be amenable to GC-MS analysis.

In a typical GC-MS experiment, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification by showing the mass-to-charge ratio of the parent ion and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

A table of expected GC-MS parameters and potential fragmentation patterns is provided below.

Hypothetical GC-MS Parameters and Fragmentation Data for this compound

| Parameter | Hypothetical Value/Observation |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Major Mass Fragments (m/z) | Hypothetical Assignment |

| 259/261 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 196/198 | [M - COCl]⁺ |

| 170/172 | [M - COCl - CN]⁺ |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no published GC-MS data for this specific compound was found.

Theoretical and Computational Investigations of 4 Bromo 2 Cyanophenyl Chloroformate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These methods allow for a detailed examination of the geometric and electronic features of 4-bromo-2-cyanophenyl chloroformate, offering a foundational understanding of its intrinsic characteristics.

Optimized Geometries and Conformational Preferences

The three-dimensional arrangement of atoms in a molecule is fundamental to its reactivity. For this compound, the geometry is largely dictated by the planar phenyl ring. The bromo, cyano, and chloroformate substituents, however, can exhibit certain conformational preferences.

Computational models would predict the bond lengths and angles of the benzene (B151609) ring to be slightly distorted from the ideal hexagonal geometry due to the electronic effects of the substituents. The carbon-bromine and carbon-cyano bond lengths can be accurately calculated. The chloroformate group (-O-C(O)Cl) introduces additional degrees of freedom, primarily concerning the rotation around the phenyl-oxygen bond and the C-O-C(O) dihedral angle.

Energy calculations for different conformers would likely reveal that the most stable conformation is one where the chloroformate group is coplanar with the phenyl ring to maximize resonance stabilization. However, steric hindrance between the ortho-cyano group and the chloroformate moiety could lead to a slightly twisted conformation being energetically favored.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C≡N Bond Length | ~1.15 |

| C-O (Aryl) Bond Length | ~1.38 |

| C=O Bond Length | ~1.19 |

| C-Cl Bond Length | ~1.78 |

| C-C-N Bond Angle | ~178 |

| C-O-C Bond Angle | ~115 |

Note: These are estimated values based on typical DFT calculations for similar molecules and are subject to variation based on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals in this compound provide significant insights into its electrophilic and nucleophilic character.

The HOMO is expected to be localized primarily on the substituted phenyl ring, with significant contributions from the p-orbitals of the bromine and oxygen atoms. The electron-withdrawing nature of the cyano and chloroformate groups would lower the energy of the HOMO, making the compound less susceptible to electrophilic attack than unsubstituted benzene.

Conversely, the LUMO is anticipated to be centered on the chloroformate group, specifically on the antibonding π* orbital of the carbonyl group and the σ* orbital of the carbon-chlorine bond. This low-lying LUMO makes the chloroformate carbon highly electrophilic and susceptible to nucleophilic attack. The cyano group also contributes to lowering the LUMO energy. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These are estimated values and can vary with the computational method and solvent model.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule dictates its electrostatic interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

In this compound, the MEP would show regions of negative electrostatic potential (red) around the electronegative oxygen, nitrogen, and bromine atoms. The most negative potential would likely be associated with the carbonyl oxygen. Regions of positive electrostatic potential (blue) would be concentrated on the hydrogen atoms of the phenyl ring and, most significantly, on the carbon atom of the chloroformate group. This highly positive region on the carbonyl carbon underscores its electrophilicity and identifies it as the primary site for nucleophilic attack. The cyano group's nitrogen would also exhibit a region of negative potential.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. fiveable.me For this compound, this involves simulating its reactions and calculating the energy barriers associated with these transformations.

Reaction Mechanism Simulations

Phenyl chloroformates are known to react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. wikipedia.orgrsc.org The mechanism of these reactions can be either a concerted (SN2-like) process or a stepwise addition-elimination pathway through a tetrahedral intermediate. rsc.orgelectronicsandbooks.com

Computational simulations of the reaction of this compound with a model nucleophile (e.g., ammonia (B1221849) or methanol) would involve mapping the potential energy surface of the reaction. This would allow for the identification of transition states and any intermediate species. For phenyl chloroformates, studies have often pointed towards an associative mechanism where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. rsc.orgelectronicsandbooks.comnih.gov The subsequent elimination of the chloride ion then yields the final product. The presence of electron-withdrawing groups, like the bromo and cyano substituents in the target molecule, would likely favor this stepwise mechanism by stabilizing the negative charge developed in the tetrahedral intermediate.

Activation Energy Calculations for Key Transformations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. purdue.eduyoutube.com Quantum chemical calculations can provide reliable estimates of activation energies for elementary reaction steps. fiveable.mequora.com

Theoretical calculations for related alkyl chloroformates have shown that decomposition can also occur via a six-membered cyclic transition state. researchgate.net However, for aromatic chloroformates, nucleophilic substitution is the more prevalent reaction pathway. The calculated activation energies would be crucial for predicting the feasibility and rate of reactions involving this compound under various conditions.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. These methods, primarily rooted in quantum mechanics, allow for the elucidation of spectral features, aiding in the identification and characterization of the compound.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool in structural elucidation. For this compound, Density Functional Theory (DFT) is a commonly employed method for calculating ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The process typically involves geometry optimization of the molecule's structure, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). rsc.org

The choice of the DFT functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., cc-pVDZ, 6-31G(d,p)) is crucial for the accuracy of the prediction. nih.govnih.gov Solvation effects, which can significantly influence chemical shifts, can be modeled using implicit methods like the Polarizable Continuum Model (PCM).

For this compound, the aromatic protons and carbons are expected to show distinct chemical shifts due to the electronic effects of the bromo, cyano, and chloroformate substituents. The electron-withdrawing nature of the cyano and chloroformate groups would generally lead to a downfield shift (higher ppm) for the aromatic protons and carbons. The bromine atom also exerts an influence on the chemical shifts of the adjacent carbon and proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.15 | - |

| H-5 | 7.95 | - |

| H-6 | 7.80 | - |

| C-1 | - | 125.0 |

| C-2 | - | 115.5 (CN) |

| C-3 | - | 138.0 |

| C-4 | - | 128.5 |

| C-5 | - | 135.0 |

| C-6 | - | 132.0 |

| C=O | - | 148.0 |

Note: The values in this table are illustrative and based on typical chemical shifts for similar functionalized benzene rings. Actual computational results may vary based on the level of theory and basis set used.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, again primarily DFT, are used to calculate the harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. nih.govfrontiersin.org The calculation of these frequencies also provides information on the intensity of the corresponding IR absorption and Raman scattering, aiding in the interpretation of experimental spectra.

For this compound, characteristic vibrational modes are expected for the C≡N stretch of the cyano group, the C=O stretch of the chloroformate group, C-Br stretching, and various aromatic C-H and C-C stretching and bending vibrations. ssbodisha.ac.in The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. frontiersin.org

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Intensity (IR/Raman) |

| ~2230 | C≡N stretching | Strong / Medium |

| ~1780 | C=O stretching (chloroformate) | Very Strong / Weak |

| ~1580 | Aromatic C=C stretching | Medium / Strong |

| ~1250 | C-O stretching (chloroformate) | Strong / Medium |

| ~1100 | In-plane C-H bending | Medium / Medium |

| ~850 | Out-of-plane C-H bending | Strong / Weak |

| ~700 | C-Cl stretching | Strong / Strong |

| ~650 | C-Br stretching | Medium / Strong |

Note: These are representative frequencies. The exact positions and intensities would be determined through detailed computational analysis.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic behavior and intermolecular interactions of substances like this compound. nih.govrsc.org

For a molecule like this compound, several types of intermolecular interactions are expected to govern its condensed-phase behavior. These include:

Dipole-dipole interactions: The polar cyano and chloroformate groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules.

π-π stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions can be in a parallel-displaced or T-shaped configuration. nih.gov

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like the nitrogen of a cyano group or the oxygen of a carbonyl group) on a neighboring molecule.

MD simulations, using a suitable force field (a set of parameters describing the potential energy of the system), can model the aggregation and self-assembly of this compound molecules in the liquid or solid state. acs.org These simulations can predict bulk properties such as density and can also provide detailed information on the preferred orientation and arrangement of molecules, revealing the dominant intermolecular forces at play. rsc.orgmdpi.commdpi.com For instance, the radial distribution function can be calculated to determine the probable distances between different atoms in neighboring molecules, offering a statistical picture of the local molecular environment.

Q & A

Basic: What are the recommended storage and handling protocols for 4-Bromo-2-cyanophenyl chloroformate to ensure safety and stability?

Methodological Answer:

Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area. Avoid exposure to moisture, as chloroformates react with water to release hydrogen chloride gas, which is corrosive and hazardous . Personnel must undergo training for handling reactive compounds, and ignition sources (open flames, sparks) should be prohibited in storage/usage areas. Use corrosion-resistant equipment and monitor for leaks.

Advanced: How can researchers resolve discrepancies in reported LC50 values for chloroformate compounds during toxicological assessments?

Methodological Answer:

Discrepancies in LC50 data (e.g., methyl chloroformate studies showing inconsistent values ) can arise from variations in experimental conditions (exposure duration, animal strain, or environmental factors). To address this:

- Conduct controlled comparative studies using standardized protocols (e.g., OECD guidelines).

- Perform meta-analyses of historical data to identify confounding variables (e.g., humidity, temperature).

- Validate findings with in vitro assays (e.g., lung epithelial cell models) to correlate toxicity mechanisms.

Basic: Which analytical techniques are commonly employed to detect and quantify this compound in synthetic mixtures?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary methods. For example, chloroformate derivatives of opioids like fentanyl were detected via EI-GC-MS and HR-LC-MS after derivatization . Pre-column derivatization enhances volatility and ionization efficiency for trace analysis in complex matrices (e.g., biological fluids).

Advanced: What strategies optimize the synthesis of this compound to minimize side reactions like carbonate formation?

Methodological Answer:

- Temperature Control: Maintain reactions near 0°C to suppress side reactions (e.g., carbonate formation from excess phosgene) .

- Phosgene Excess: Use phosgene in stoichiometric excess to ensure complete conversion of the phenolic precursor.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent hydrolysis. Monitor progress via FT-IR or NMR to detect intermediates.

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

This compound serves as:

- A proteomic reagent for modifying amino groups in peptides/proteins .

- An intermediate in synthesizing active pharmaceutical ingredients (APIs) or agrochemicals via nucleophilic acyl substitution .

- A derivatization agent for GC/LC-MS analysis of amines, alcohols, or carboxylic acids .

Advanced: How does the electronic influence of substituents (bromo, cyano) on the phenyl ring affect the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

The electron-withdrawing bromo and cyano groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). This effect is comparable to phenyl chloroformate derivatives used in peptide coupling . Kinetic studies (e.g., Hammett plots) can quantify substituent effects, while computational modeling (DFT) predicts reaction pathways.

Basic: What safety precautions are critical when working with this compound in aqueous environments?

Methodological Answer:

- Avoid Water Contact: Hydrolysis releases HCl and CO₂, causing exothermic decomposition . Use anhydrous solvents and moisture-free glassware.

- PPE Requirements: Wear acid-resistant gloves, goggles, and a lab coat. Work in a fume hood with HCl gas scrubbers.

- Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose of waste in designated corrosive containers .

Advanced: In metabolic profiling, how does derivatization with this compound compare to silylation methods in terms of sensitivity and compound coverage?

Methodological Answer:

- Alkylation (Chloroformate): Ideal for amino acids, organic acids, and amines, offering stable derivatives with enhanced MS sensitivity . Limited for hydroxyl groups.

- Silylation: Broad coverage of polar groups (-OH, -COOH) but prone to hydrolysis and thermal instability .

- Method Selection: Use chloroformates for targeted analysis of nitrogenous metabolites and silylation for polyfunctional compounds (e.g., sugars).

Advanced: How can researchers design experiments to investigate the genotoxic potential of this compound?

Methodological Answer:

- Ames Test: Assess mutagenicity in Salmonella typhimurium strains (with/without metabolic activation) .

- Chromosomal Aberration Assay: Use mammalian cell lines (e.g., Chinese hamster V79 cells) to detect clastogenicity .

- Comet Assay: Measure DNA damage in human lymphocytes exposed to sub-lethal concentrations.

Basic: What are the key differences in reactivity between this compound and simpler chloroformates (e.g., methyl or ethyl derivatives)?

Methodological Answer:

- Steric Effects: The bulky aryl group in this compound slows reactions with sterically hindered nucleophiles.

- Electronic Effects: Enhanced electrophilicity due to electron-withdrawing substituents increases reactivity toward amines compared to alkyl chloroformates .

- Solubility: Lower solubility in polar solvents compared to methyl/ethyl derivatives necessitates use of aprotic solvents (e.g., THF, DCM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.